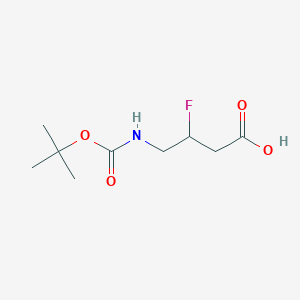
4-((Tert-butoxycarbonyl)amino)-3-fluorobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Tert-butoxycarbonyl)amino)-3-fluorobutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butoxycarbonyl)amino)-3-fluorobutanoic acid typically involves the protection of the amino group with a Boc group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents and bases, as well as the control of reaction parameters, are crucial for scaling up the synthesis .
化学反应分析
Types of Reactions
4-((Tert-butoxycarbonyl)amino)-3-fluorobutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution reactions.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can further react to form various derivatives .
科学研究应用
4-((Tert-butoxycarbonyl)amino)-3-fluorobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-3-fluorobutanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective transformations. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
4-((Tert-butoxycarbonyl)amino)butanoic acid: Similar structure but lacks the fluorine atom.
(S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid: Another Boc-protected amino acid with a different side chain.
4-((Tert-butoxycarbonyl)amino)methylbenzoic acid: Contains a benzene ring instead of a butanoic acid chain.
Uniqueness
4-((Tert-butoxycarbonyl)amino)-3-fluorobutanoic acid is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions in chemical and biological systems. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it valuable for specific applications .
属性
分子式 |
C9H16FNO4 |
|---|---|
分子量 |
221.23 g/mol |
IUPAC 名称 |
3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H16FNO4/c1-9(2,3)15-8(14)11-5-6(10)4-7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
InChI 键 |
LHMAQFPMJQYGDS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















